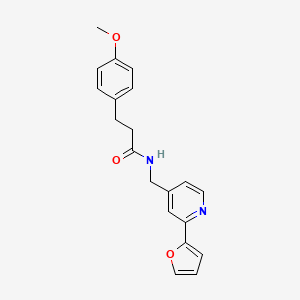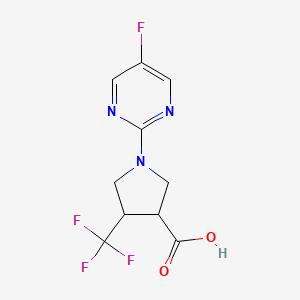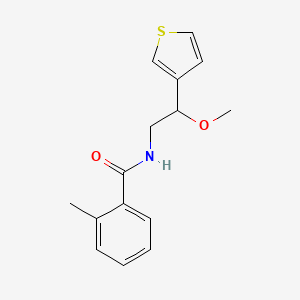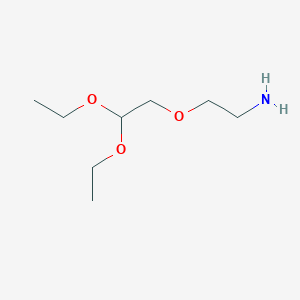
2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallographic Analysis
- The indole ring system, a key component in compounds like 2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde, has been analyzed for its planarity and interaction with other chemical groups. For example, a study on a similar compound, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, revealed the relationship between the indole ring and adjacent chemical groups (Sonar, Parkin, & Crooks, 2006).
Synthesis and Anticancer Properties
- Efficient methods for synthesizing indole-3-substituted compounds, like this compound, have been developed. These methods have led to the creation of novel compounds with potential anticancer properties, as seen in a study involving N-arylated indole-3-substituted-2-benzimidazoles (Anwar et al., 2023).
Photophysical Properties
- Research into tert-butyl-1,3-dimethylpyrene 5-carbaldehyde and its derivatives has provided insights into their photophysical properties, suggesting their potential in organic optoelectronic applications (Hu et al., 2013).
Fluorescent Amino Acid Derivatives
- The synthesis of highly fluorescent amino acid derivatives from substrates like 1H-indole-3-carbaldehyde highlights the potential of these compounds in developing new materials with desirable photophysical properties (Guzow et al., 2001).
Chemoselective Oxidation
- Compounds like tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate have been used as catalysts for the chemoselective aerobic oxidation of allylic and benzylic alcohols, showcasing their utility in organic synthesis (Shen et al., 2012).
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
2-tert-butyl-5,7-difluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO/c1-13(2,3)12-9(6-17)8-4-7(14)5-10(15)11(8)16-12/h4-6,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKYEDELIXUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C(=CC(=C2)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
![ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)


![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)



![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)